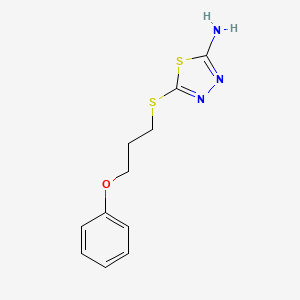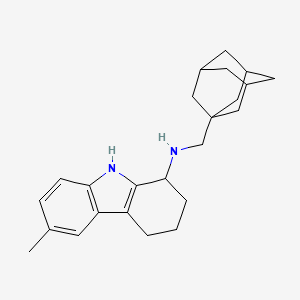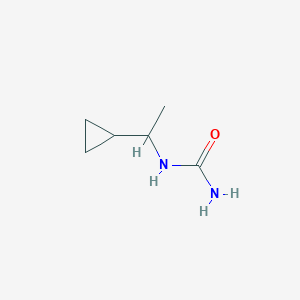
1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The unique structure of 1,3,4-thiadiazole derivatives, which includes a five-membered ring containing two nitrogen atoms and one sulfur atom, contributes to their wide range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer therapy, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazole derivatives: These compounds have a similar five-membered ring structure but contain three nitrogen atoms instead of two nitrogen and one sulfur atom.
1,3,4-Oxadiazole derivatives: These compounds have a similar structure but contain an oxygen atom instead of a sulfur atom.
Eigenschaften
Molekularformel |
C8H12N2OS2 |
|---|---|
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(1,3,4-thiadiazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C8H12N2OS2/c1-8(2,3)6(11)4-12-7-10-9-5-13-7/h5H,4H2,1-3H3 |
InChI-Schlüssel |
PZBOTZGZOGFWPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CSC1=NN=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)







![2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid](/img/structure/B14911700.png)
![3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)


